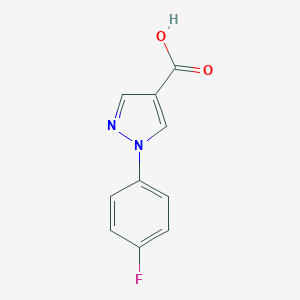
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
OSM-S-245 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been explored for its potential in treating malaria, particularly due to its activity against the Plasmodium falciparum parasite . The compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Vorbereitungsmethoden
The synthesis of OSM-S-245 involves several key steps. Initially, the construction of the thienopyrimidine scaffold is achieved through a series of organic reactions. The process typically begins with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core Industrial production methods for such compounds often involve large-scale organic synthesis techniques, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
OSM-S-245 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in der Verbindung zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvolles Zwischenprodukt bei der Synthese anderer Aminothienopyrimidin-Derivate.
Medizin: Es werden laufende Forschungen durchgeführt, um sein therapeutisches Potenzial über die Malariabehandlung hinaus zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von OSM-S-245 beinhaltet die Hemmung spezifischer Enzyme im Parasiten Plasmodium falciparum. Studien haben gezeigt, dass die Verbindung die cytoplasmatische Asparaginyl-tRNA-Synthetase des Parasiten angreift, was zur Hemmung der Proteintranslation und zur Aktivierung der Aminosäure-Hunger-Antwort führt . Dieser Mechanismus unterscheidet sich von anderen Antimalariamitteln, was sein Potenzial als neuartiges Therapeutikum unterstreicht.
Wirkmechanismus
The mechanism of action of OSM-S-245 involves the inhibition of specific enzymes within the Plasmodium falciparum parasite. Studies have shown that the compound targets the parasite’s cytoplasmic asparaginyl-tRNA synthetase, leading to the inhibition of protein translation and activation of the amino acid starvation response . This mechanism is distinct from other antimalarial drugs, highlighting its potential as a novel therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
OSM-S-245 kann mit anderen Verbindungen der Aminothienopyrimidin-Reihe verglichen werden, wie z. B. OSM-S-106. Während beide Verbindungen Aktivität gegen Plasmodium falciparum zeigen, hat OSM-S-245 eine verbesserte Potenz und Selektivität gezeigt . Weitere ähnliche Verbindungen umfassen verschiedene Aminothienopyrimidin-Derivate, die synthetisiert und auf ihre Antimalaria-Aktivität untersucht wurden . Die Einzigartigkeit von OSM-S-245 liegt in seiner spezifischen Molekülstruktur und seinem Wirkmechanismus, die es von anderen Verbindungen der Reihe unterscheiden.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLETHNIUVDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390200 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-81-0 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















